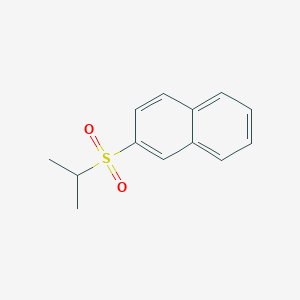
2-(Propane-2-sulfonyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propane-2-sulfonyl)naphthalene is an organic compound that features a naphthalene ring substituted with a propane-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-2-sulfonyl)naphthalene typically involves the sulfonylation of naphthalene derivatives. One common method is the reaction of naphthalene with propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Propane-2-sulfonyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Nucleophilic Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group in the presence of a base.
Major Products
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halogenated derivatives of this compound.
Oxidation and Reduction: Products include sulfides and sulfones.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Scientific Research Applications
2-(Propane-2-sulfonyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is employed in the development of novel materials with specific properties.
Catalysis: It acts as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Propane-2-sulfonyl)naphthalene involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonyl group activates the naphthalene ring towards electrophilic attack, facilitating the formation of cationic intermediates that lead to substitution products . Additionally, the sulfonyl group can undergo nucleophilic attack, leading to the formation of sulfonamides or sulfonate esters .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl group.
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2-position.
p-Toluenesulfonamide: Contains a sulfonamide group attached to a toluene ring.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
72176-73-9 |
|---|---|
Molecular Formula |
C13H14O2S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-propan-2-ylsulfonylnaphthalene |
InChI |
InChI=1S/C13H14O2S/c1-10(2)16(14,15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
InChI Key |
PRLCNNGLURUXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


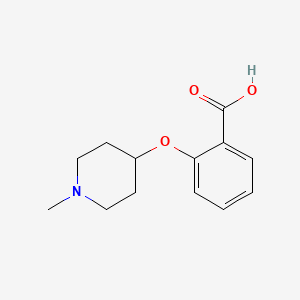
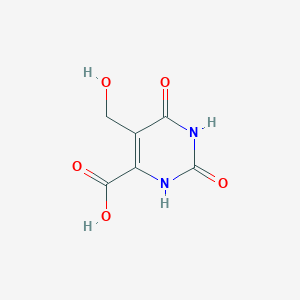
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)
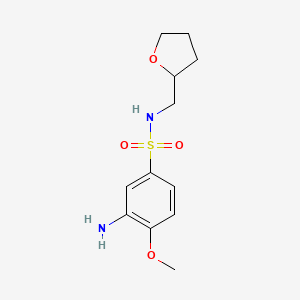


![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)

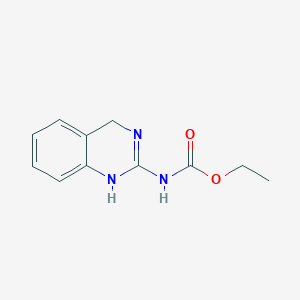
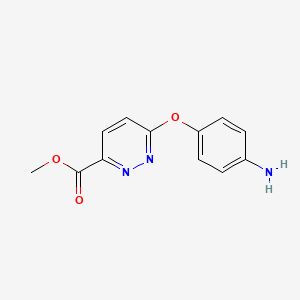
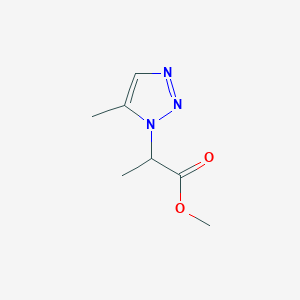
![2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B13868742.png)
![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)
